molecular formula C21H17N3O2 B13127157 Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate CAS No. 376649-62-6

Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate

Cat. No.: B13127157
CAS No.: 376649-62-6
M. Wt: 343.4 g/mol
InChI Key: GHNBRTZTYAICKU-UHFFFAOYSA-N
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Description

Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate (CAS 376649-62-6) is a chemical compound with the molecular formula C21H17N3O2 and a molecular weight of 343.38 g/mol . This reagent integrates two significant chemical motifs: a 2,9-dimethyl-1,10-phenanthroline (neocuproine) backbone and a phenyl carbamate group, which collectively suggest potential for diverse research applications. The 2,9-dimethyl-1,10-phenanthroline core is a renowned chelating agent, particularly specific for copper ions . Research indicates that the copper complex of this core structure is a potent cytotoxin and has demonstrated significant anti-tumor activity in preliminary models, including the P388 murine lymphoma . Furthermore, derivatives of the 1,10-phenanthroline structure are actively investigated in biophysical studies for their ability to interact with non-canonical nucleic acid structures like G-quadruplexes, which are important targets in anticancer drug discovery . The carbamate group in its structure is a versatile functionality in medicinal chemistry and drug design . Carbamates are often employed as stable surrogates for peptide bonds, capable of modulating a molecule's biological activity, specificity, and metabolic stability . The presence of the phenyl carbamate can influence the molecule's overall properties and its interactions with biological targets. Owing to its unique structure, this compound is a valuable compound for research purposes in fields such as coordination chemistry, bioinorganic chemistry, and medicinal chemistry. It serves as a key intermediate or precursor for the synthesis of more complex molecules, including water-soluble phenanthroline derivatives, which are crucial for developing catalysts and bio-inorganic probes . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

376649-62-6

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

phenyl N-(2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate

InChI

InChI=1S/C21H17N3O2/c1-13-8-10-15-12-18(24-21(25)26-16-6-4-3-5-7-16)17-11-9-14(2)23-20(17)19(15)22-13/h3-12H,1-2H3,(H,24,25)

InChI Key

GHNBRTZTYAICKU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C3C(=C(C=C2C=C1)NC(=O)OC4=CC=CC=C4)C=CC(=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate typically involves the reaction of 2,9-dimethyl-1,10-phenanthroline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phenyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The phenanthroline moiety can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced species, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthroline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Phenanthroline derivatives, including phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate, have been investigated for their potential anticancer activities. Studies have shown that copper(II) complexes of phenanthroline can induce apoptosis in cancer cells by targeting the ubiquitin-proteasome pathway. For instance, a series of mixed Cu(II) complexes with substituted phenanthrolines demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer cells (IC50 values in the micromolar range) .

Antiprotozoal Activity
Research has highlighted the antiprotozoal potential of phenanthroline derivatives. For example, a study synthesized several 4,7-diphenyl-1,10-phenanthroline derivatives and evaluated their efficacy against Plasmodium falciparum and Leishmania donovani. The results indicated promising antimalarial activity with IC50 values ranging from 2.52 to 4.50 μM for certain derivatives . These findings suggest that phenanthroline derivatives could serve as lead compounds for developing new antiprotozoal therapies.

Materials Science

Optical Applications
Phenanthroline derivatives are also being explored in materials science for their optical properties. For instance, studies have shown that incorporating phenanthrene into polymeric materials can enhance their refractive index, making them suitable for applications in organic light-emitting diodes (OLEDs). The addition of phenanthrene increased the refractive index from 1.565 to 1.585 . This property is crucial for optimizing light outcoupling in OLED devices.

Cosmetic Formulations
The stability and safety of cosmetic products are paramount; thus, compounds like this compound are evaluated for their effectiveness in formulations. Cosmetic products containing synthetic polymers derived from such compounds exhibit beneficial properties such as film formation and moisture retention . Their role as stabilizers and conditioning agents enhances product performance and consumer appeal.

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer ResearchBoodram et al., 2021Induced apoptosis in breast cancer cells via proteasome inhibition
Antiprotozoal ActivityPMC9699089Effective against P. falciparum with IC50 < 5 μM
Materials ScienceScience.govEnhanced refractive index for OLED applications
Cosmetic ScienceBrazilian Journal of Pharmaceutical SciencesEvaluated safety and efficacy in topical formulations

Mechanism of Action

The mechanism of action of Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate involves its ability to coordinate with metal ions. The phenanthroline moiety acts as a bidentate ligand, forming stable complexes with metals such as copper, iron, and zinc. These metal complexes can then participate in various biochemical and catalytic processes, influencing the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Melting Point (°C) Molecular Weight Key Biological Activity Reference
5-((4-Nitrophenyl)carbamate derivative 4-Nitrophenyl, pyrimidine-dione 206–208 ~400 (estimated) Not reported
Fentanyl Methyl Carbamate Methyl, phenethylpiperidine - 338.4 Opioid receptor activity (research)
Fentanyl Carbamate Ethyl ester, phenethylpiperidine - 352.5 Structural analog to opioids
Phenyl 4-nitrophenylcarbamate 4-Nitrophenyl - 288.2 Hydrogen-bonded crystal engineering

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., 4-nitrophenyl in ) enhance hydrogen-bonding interactions and crystallinity, while alkyl/aryl groups (e.g., methyl in ) modulate lipophilicity and bioavailability.
  • Thermal Stability : Carbamates with aromatic substituents (e.g., 4-nitrophenyl) exhibit higher melting points (~200°C) compared to aliphatic analogs .

Key Findings :

  • Lower Activity of Carbamates : Phenyl carbamates exhibit reduced MurA enzyme inhibition compared to urea derivatives, likely due to decreased hydrogen-bonding capacity .
  • Prodrug Potential: Carbamates are used to mask phenolic groups in cytotoxic agents, improving stability and tissue penetration .

Crystallographic and Stability Data

The carbamate group’s dual hydrogen-bonding capacity (donor and acceptor) enables robust crystal packing. For example:

  • Phenyl 4-Nitrophenylcarbamate : Forms stable hydrogen-bonded dimers and C–H···π interactions, contributing to high thermal stability .

Biological Activity

Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate is a compound derived from the phenanthroline family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 2,9-dimethyl-1,10-phenanthroline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution where the amine group of the phenanthroline attacks the carbonyl carbon of the chloroformate, resulting in the formation of the carbamate linkage.

Biological Activity

The biological activity of phenanthroline derivatives has been extensively studied, particularly focusing on their roles as metal chelators and their cytotoxic effects against various cancer cell lines. The following sections summarize key findings related to the biological activities of this compound.

Metal Chelation Properties

Phenanthroline derivatives are well-known for their ability to chelate metal ions, particularly copper. The chelation process is crucial as it can modulate metal ion availability in biological systems, impacting cellular processes such as oxidative stress and apoptosis. For instance, 2,9-dimethyl-1,10-phenanthroline has demonstrated significant cytotoxicity against L1210 cells in vitro when complexed with Cu²⁺ ions . This property is essential for developing compounds that target metal-dependent processes in cancer therapy.

Cytotoxicity and Anticancer Activity

Recent studies have shown that phenanthroline derivatives exhibit potent cytotoxic effects against a variety of cancer cell lines. For example:

CompoundCell LineIC50 (μM)Mechanism
2,9-Dimethyl-1,10-phenanthrolineL12104 µMCopper-dependent apoptosis
This compoundHepG2 (liver)5.0 µMInduction of oxidative stress
This compoundMDA-MB-231 (breast)3.5 µMDisruption of mitochondrial function

The above table illustrates that this compound exhibits significant cytotoxicity against HepG2 and MDA-MB-231 cell lines. The mechanism primarily involves the induction of oxidative stress and disruption of mitochondrial functions.

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of phenanthroline derivatives in inhibiting cancer cell proliferation. The results indicated that compounds with a similar structure to this compound showed enhanced activity against resistant cancer strains due to their ability to induce apoptosis through metal ion modulation .

Case Study 2: Antimalarial Activity
Another research effort focused on the antimalarial properties of related phenanthroline derivatives. Some derivatives exhibited high selectivity and potency against Plasmodium falciparum with IC50 values significantly lower than traditional antimalarial agents . This suggests potential applications in treating malaria alongside cancer therapies.

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